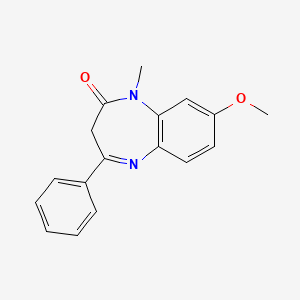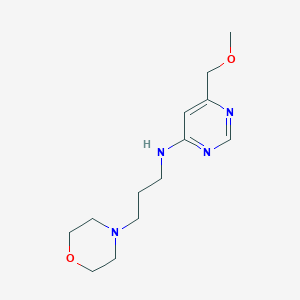
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its effects on the central nervous system. This compound has been shown to have a range of biochemical and physiological effects, and has been used in a variety of research applications.
科学的研究の応用
Antianxiety and Antimicrobial Agents
- Benzodiazepine derivatives, including 8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for their potential as antianxiety agents. For instance, a study synthesized a series of related compounds and evaluated their antipentylenetetrazole activity, suggesting their potential in anxiety treatment (Ogata et al., 1977).
- These compounds have also been explored for their antimicrobial properties. For example, certain benzothiazepine derivatives and their ribofuranosides were synthesized and screened for antimicrobial activity (Singh et al., 2002).
Pharmacological Properties and Synthesis
- Research has been conducted to understand the pharmacological properties of benzodiazepine derivatives, focusing on effects like coronary vasodilator activity. The vasodilator action of certain isomers was found to be stereospecific, indicating a direct action on blood vessels (Nagao et al., 1972).
- Several methods have been developed for the synthesis of new benzodiazepine derivatives. These methods aim to optimize the medicinal properties of these compounds, including their antimicrobial activities (Sharma et al., 1997).
Neurological Applications
- Research has explored the potential of benzodiazepine derivatives as dopamine antagonists, evaluating them for potential neuroleptic activity. This includes the synthesis of specific compounds and their evaluation in animal models (Ellefson et al., 1980).
- Another study synthesized a group of benzodiazepinones and assessed them as antagonists for AMPA receptors, a type of glutamate receptor in the brain. These compounds showed potential as noncompetitive, allosteric inhibitors, suggesting therapeutic potential as anticonvulsants and neuroprotectants (Wang et al., 1998).
Additional Applications
- Benzodiazepine derivatives have also been studied for their potential as corrosion inhibitors in industrial applications. For example, certain synthesized benzothiazepines showed good corrosion protection properties on mild steel in acid medium, indicating their potential utility in materials science and engineering (Sasikala et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future research directions for benzodiazepine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on their structure . The therapeutic potential of these compounds in treating various conditions such as CNS disturbances, seizures, anxiety, panic, agitation, and insomnia is also a promising area of research .
特性
IUPAC Name |
8-methoxy-1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-16-10-13(21-2)8-9-14(16)18-15(11-17(19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSGXVDOYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)
![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

